molecular formula C22H18N2OS B2438214 2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034565-22-3

2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2438214
CAS No.: 2034565-22-3
M. Wt: 358.46
InChI Key: LVOQQMSFVOBCCE-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is an organic compound that features a naphthalene ring, a thiophene ring, and a pyridine ring

Preparation Methods

The synthesis of 2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthalene derivative: Starting with naphthalene, various functional groups are introduced through reactions such as Friedel-Crafts acylation.

    Synthesis of the thiophene-pyridine derivative: The thiophene and pyridine rings are synthesized separately and then coupled using cross-coupling reactions like the Suzuki-Miyaura reaction.

    Coupling of the two derivatives: The naphthalene derivative is then coupled with the thiophene-pyridine derivative using amide bond formation reactions, often facilitated by reagents like EDCI or DCC.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to increase yield and efficiency.

Chemical Reactions Analysis

2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and pyridine rings, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major products formed from these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide include:

    2-(naphthalen-1-yl)-N-((2-(furan-3-yl)pyridin-3-yl)methyl)acetamide: This compound has a furan ring instead of a thiophene ring.

    2-(naphthalen-1-yl)-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)acetamide: This compound has an additional pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of naphthalene, thiophene, and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c25-21(13-17-7-3-6-16-5-1-2-9-20(16)17)24-14-18-8-4-11-23-22(18)19-10-12-26-15-19/h1-12,15H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOQQMSFVOBCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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